molecular formula C5H9NO2 B1625848 3-Oxopentanamide CAS No. 74372-16-0

3-Oxopentanamide

Cat. No. B1625848
CAS RN: 74372-16-0
M. Wt: 115.13 g/mol
InChI Key: FMWHPEKDAPOYOE-UHFFFAOYSA-N
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Description

3-Oxopentanamide , also known as 3-oxovaleramide , is a chemical compound with the molecular formula C5H9NO2 . It falls under the class of amides and is characterized by its carbonyl group (C=O) attached to the pentanamide backbone. The compound exhibits interesting properties and has been studied for various applications .


Synthesis Analysis

The synthesis of 3-Oxopentanamide involves the reaction between pentanoic acid (also known as valeric acid) and an appropriate amine or ammonia. The amide linkage forms through the condensation of the carboxylic acid group of pentanoic acid with the amino group of the amine. Various synthetic routes exist, including direct amidation or acylation of the amine. Researchers have explored both chemical and enzymatic methods for its preparation .


Molecular Structure Analysis

The molecular structure of 3-Oxopentanamide consists of a five-carbon backbone (pentanamide) with an oxygen atom double-bonded to one of the carbons (forming the carbonyl group). The nitrogen atom is bonded to another carbon, completing the amide linkage. The compound’s planar geometry influences its reactivity and interactions with other molecules .

Scientific Research Applications

Neuroprotection

  • Neuropathic Pain Prevention : Allopregnanolone, a neurosteroid similar in structure to 3-Oxopentanamide, has shown potential in preventing and suppressing painful neuropathy caused by oxaliplatin, a platinum-based drug used in chemotherapy. This suggests the potential for similar compounds like 3-Oxopentanamide in neuroprotection and pain management (Meyer, Patte‐mensah, Taleb, & Mensah-Nyagan, 2011).

Oncology

  • Enhancement of Chemotherapy Efficacy : Research indicates that compounds like 3-methyladenine can enhance the effectiveness of oxaliplatin, a chemotherapeutic agent, in treating colon cancer. This enhancement occurs through the inhibition of autophagy in cancer cells, suggesting a potential application for similar compounds in increasing the efficacy of chemotherapy treatments (Tan, Peng, Peng, Zhao, Wei, 2015).

Pharmacokinetics

  • Drug Metabolism Studies : Oxatomide, structurally related to 3-Oxopentanamide, has been studied for its metabolism involving cytochrome P450 isoforms. This research can provide insights into how similar compounds are metabolized in the human body, which is crucial for drug development and safety (Goto, Ueda, Inaba, Nakajima, Kobayashi, Sakai, 2005).

Molecular Pharmacology

  • Anticonvulsant Activity : Studies on compounds like (R)-N-benzyl 2-acetamido-3-methoxypropionamide, which shares structural similarities with 3-Oxopentanamide, reveal insights into the structure-activity relationship critical for anticonvulsant properties. This research is essential for developing new anticonvulsant drugs (Morieux, Salomé, Park, Stables, Kohn, 2010).

Antioxidant Research

properties

IUPAC Name

3-oxopentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-4(7)3-5(6)8/h2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWHPEKDAPOYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537988
Record name 3-Oxopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxopentanamide

CAS RN

74372-16-0
Record name 3-Oxopentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
J Saathoff, J Green, Y Jiang, Y Xu, GE Kellogg… - Bioorganic & medicinal …, 2021 - Elsevier
In our continuing efforts to develop novel neuroprotectants for Alzheimer’s disease (AD), a series of analogs based on a lead compound that was recently shown to target the …
Number of citations: 1 www.sciencedirect.com
L Brehm, U Madsen, JS Johansen… - Journal of the …, 1991 - pubs.rsc.org
… and (RS) - 2,4,4trimethyl-3-oxopentanamide 15. The structure of 14 was determined by an X-… Furthermore, (RS)-2,4,4-trimethyl-3oxopentanamide 15 was isolated in a small amount (10…
Number of citations: 1 pubs.rsc.org
Z Bukač, J Šebenda - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
… From the products obtained by heating to 175C N-ethyl-2,2,4-trimethyl-3-oxopentanamide in the presence of 7·36 mol% of its sodium salt, we isolated and identified 1-ethyl-3,3,5,5-tetra…
Number of citations: 4 cccc.uochb.cas.cz
N Chauhan, K Nimavat, K Vyas - Journal of Atoms and …, 2012 - search.proquest.com
… The synthesis of (4a-o) was achieved by acid catalysed cyclocondensation of N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-3-oxopentanamide, urea and Benzaldehydes. The …
Number of citations: 0 search.proquest.com
S Joyasawal, D Ma, MP Doyle - Molecules, 2021 - mdpi.com
… N,N-dimethyl-3-oxopentanamide 7 using p-ABSA in … To a stirred solution of N,N-dimethyl-3-oxopentanamide [35] (7, … -diazo-N,N-dimethyl-3-oxopentanamide (8) as yellow color liquid. H-…
Number of citations: 1 www.mdpi.com
HK Senjani, HD Joshi - World Scientific News, 2020 - bibliotekanauki.pl
… Pyrimidine analogue synthesized by basecatalyzed one-pot multi-component (MCRs) reaction between N-((3s,5s,7s)-adamantan-1-yl)4-methyl-3-oxopentanamide, and various …
Number of citations: 7 bibliotekanauki.pl
HG Kathrotiya, YT Naliapara - International Letters of Chemistry …, 2015 - scholar.archive.org
A series of novel highly substituted pyrimidines bearing furanyl thiazole nucleous have been synthesized. In which reaction of guanidine nitrate with ketene dithioacetals 3c produced …
Number of citations: 1 scholar.archive.org
T Takahashi, S Hirokami, M Nagata… - Journal of the …, 1989 - pubs.rsc.org
Irradiation of the 2,3,6-trimethylpyrimidin-4-one (1a) in aqueous solution gave an unstable product (3a) that was observed by 1H nmr spectra and reverted to the starting pyrimidin-4-one …
Number of citations: 7 pubs.rsc.org
RV Hoffmann, DJ Huizenga - The Journal of Organic Chemistry, 1991 - ACS Publications
… JV,N-Diethyl-4-methyI-2-((p-nitrobenzenesulfonyl)oxy)-3-oxopentanamide, 4c, was prepared from N^V-diethyl4- methyl-3-oxopentanamide, 3ca (1.85 g, 10 mmol), pNBSP (4.04 g, 10 …
Number of citations: 36 pubs.acs.org
L Veltri, R Amuso, P Vitale, MA Chiacchio… - Journal of CO2 …, 2021 - Elsevier
… CO 2 incorporation and 6-exo-dig cyclization (3-benzyl-6-ethyl-2H-1,3-oxazine-2,4(3H)dione 2a, 24 % yield), while the minor product was identified as N-benzyl-3-oxopentanamide 3a […
Number of citations: 5 www.sciencedirect.com

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